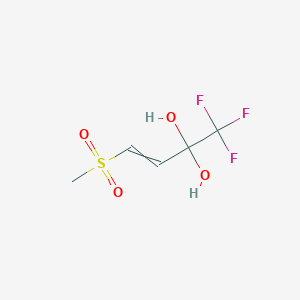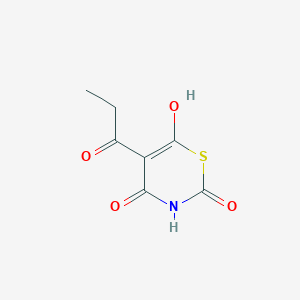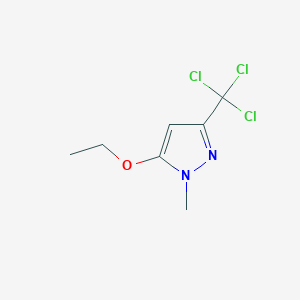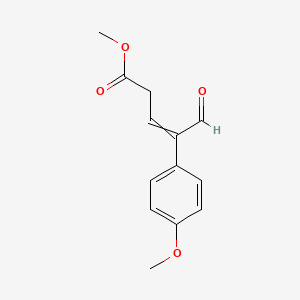![molecular formula C17H16N4O3S2 B12588334 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
準備方法
The synthesis of 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
科学的研究の応用
2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines and induce apoptosis.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors in biological systems.
作用機序
The mechanism of action of 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta, a key enzyme involved in various cellular processes . This inhibition can lead to the modulation of signaling pathways that control cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
類似化合物との比較
Similar compounds include:
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole ring but differs in the attached functional groups.
N-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar triazole ring but different substituents. The uniqueness of 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H16N4O3S2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S2/c1-21-16(11-4-5-13-14(7-11)24-10-23-13)19-20-17(21)26-9-15(22)18-8-12-3-2-6-25-12/h2-7H,8-10H2,1H3,(H,18,22) |
InChIキー |
UVYVFIWECAYYLY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)




![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)

![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)

